methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound is a complex organic molecule that likely contains a benzamido group and an isoquinoline group, both of which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve addition reactions with hydroxyl radicals . These reactions can be influenced by factors such as temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 2-(Ethylthio)-1H-benzimidazole, is 178.26 .Scientific Research Applications
Synthetic Chemistry Applications
One core application of compounds related to methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the field of synthetic chemistry. For instance, Voronin et al. (1969) explored the synthetic pathways in the field of curare alkaloids, demonstrating the utility of similar compounds in the synthesis of complex molecular structures, which can serve as the basis for the development of pharmaceuticals (Voronin et al., 1969). Furthermore, research by Mu et al. (2022) highlighted the use of methyl formate for the radical esterification of unactivated alkenes, indicating the potential of using related compounds as intermediates in organic synthesis (Mu et al., 2022).
Pharmaceutical Research
Compounds in this category also find applications in pharmaceutical research, particularly in the synthesis of novel drug candidates. For example, Gittos et al. (1976) discussed the intramolecular cyclisation of arylalkyl isothiocyanates, leading to the formation of 1-substituted 3,4-dihydroisoquinolines, which are crucial for developing therapeutic agents (Gittos et al., 1976).
Material Science
In the realm of material science, compounds similar to this compound show promise in the development of novel materials. Galunov et al. (2003) investigated the spectral properties and applications of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones, noting their bright fluorescence and potential as fluorescent markers for biomedical applications (Galunov et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 7-[(2-ethylsulfanylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-26-18-7-5-4-6-17(18)19(23)21-16-9-8-14-10-11-22(20(24)25-2)13-15(14)12-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDKDRCBATBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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